2-(Thiophen-3-yl)isonicotinaldehyde
Overview
Description
“2-(Thiophen-3-yl)isonicotinaldehyde” is a chemical compound with a molecular formula of C10H7NOS . It is a yellow powder and has gained attention in scientific research due to its unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “this compound” contains a phenyl ring, a thiophene ring, and a substituted isonicotinaldehyde moiety. More detailed structural analysis can be obtained from resources like PubChem .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied extensively. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Physical and Chemical Properties Analysis
“this compound” is a yellow powder. It has a molecular weight of 243.3g/mol. More detailed physical and chemical properties can be obtained from resources like PubChem .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Efficient synthesis methods for thiophene derivatives have been developed, such as the synthesis of 2-(thiophen-3-yl)vinylphosphonic acid, which is achieved by adding thiophene-3-carbaldehyde to lithium diethyl methylenephosphonate, followed by dehydration and hydrolysis (Linzaga-Elizalde et al., 2009).
Applications in Optoelectronics and Sensing
- Electrochromic Devices : Thiophene derivatives, specifically those with substitutions, have shown potential in applications like electrochromic devices. For example, a mixture of isomers based on thiophene was synthesized and found suitable for electrochromic devices due to their switching ability and transmittance properties (Variş et al., 2006).
- Electrochemical Sensors : The use of poly(thiophen-3-yl-acetic acid) derivatives in electrochemical sensors for DNA hybridization has been explored, showing good sensitivity and detection limits (Cha et al., 2003).
Antimicrobial and Antioxidant Activities
- Biological Activities : Some thiophene-based compounds, including those with the 2-(thiophen-3-yl)isonicotinaldehyde structure, have been synthesized and evaluated for antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. They exhibit significant biological activities, indicating their potential in pharmaceutical applications (Abdel-Wahab et al., 2012).
Material Science and Polymer Applications
- Conducting Polymers : Thiophene derivatives have been utilized in the synthesis of new soluble conducting polymers, which are characterized for their potential in various applications, including their electrochromic properties (Variş et al., 2006).
Corrosion Inhibition
- Protecting Alloys : Studies have shown that thiophene derivatives can act as corrosion inhibitors for metals like aluminum alloy in acidic mediums. They display high inhibition efficiency, making them valuable for material protection (Arrousse et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which include 2-(thiophen-3-yl)isonicotinaldehyde, exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological processes .
Result of Action
It is known that thiophene derivatives can exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
2-thiophen-3-ylpyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-1-3-11-10(5-8)9-2-4-13-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPIJDPXJHNREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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